molecular formula C9H3F5O2 B13397839 (E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid

(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid

Cat. No.: B13397839
M. Wt: 238.11 g/mol
InChI Key: VKXWVYSJVCRITA-SOFGYWHQSA-N
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Description

Pentafluorocinnamic acid, also known as 2,3,4,5,6-pentafluorocinnamic acid, is a fluorinated derivative of cinnamic acid. It is characterized by the presence of five fluorine atoms attached to the aromatic ring, making it a highly fluorinated compound. This compound is widely used in various scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorocinnamic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production of pentafluorocinnamic acid often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pentafluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentafluorocinnamic acid is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which pentafluorocinnamic acid exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorocinnamic acid is unique due to the presence of five fluorine atoms, which significantly alters its chemical and physical properties compared to its analogs. This high degree of fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H3F5O2

Molecular Weight

238.11 g/mol

IUPAC Name

(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H3F5O2/c10-4-2-1-3(5(11)7(4)13)6(12)8(14)9(15)16/h1-2H,(H,15,16)/b8-6+

InChI Key

VKXWVYSJVCRITA-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C(=C(/C(=O)O)\F)/F)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(=C(C(=O)O)F)F)F)F)F

Origin of Product

United States

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